1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride 1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1461705-38-3
VCID: VC2868093
InChI: InChI=1S/C13H21N5O.2ClH/c1-16-10-11(9-15-16)18-6-2-3-12(13(18)19)17-7-4-14-5-8-17;;/h9-10,12,14H,2-8H2,1H3;2*1H
SMILES: CN1C=C(C=N1)N2CCCC(C2=O)N3CCNCC3.Cl.Cl
Molecular Formula: C13H23Cl2N5O
Molecular Weight: 336.3 g/mol

1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride

CAS No.: 1461705-38-3

Cat. No.: VC2868093

Molecular Formula: C13H23Cl2N5O

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride - 1461705-38-3

Specification

CAS No. 1461705-38-3
Molecular Formula C13H23Cl2N5O
Molecular Weight 336.3 g/mol
IUPAC Name 1-(1-methylpyrazol-4-yl)-3-piperazin-1-ylpiperidin-2-one;dihydrochloride
Standard InChI InChI=1S/C13H21N5O.2ClH/c1-16-10-11(9-15-16)18-6-2-3-12(13(18)19)17-7-4-14-5-8-17;;/h9-10,12,14H,2-8H2,1H3;2*1H
Standard InChI Key ROLOPILWLKFODO-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)N2CCCC(C2=O)N3CCNCC3.Cl.Cl
Canonical SMILES CN1C=C(C=N1)N2CCCC(C2=O)N3CCNCC3.Cl.Cl

Introduction

Chemical Properties and Structure

Fundamental Characteristics

1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride belongs to the class of piperidines and pyrazoles, featuring a complex molecular architecture. The compound is characterized by the following properties:

PropertyValue
CAS Number1461705-38-3
Molecular FormulaC13H23Cl2N5O
Molecular Weight336.26 g/mol
Physical AppearancePowder
Storage TemperatureRoom Temperature
IUPAC Name1-(1-methylpyrazol-4-yl)-3-piperazin-1-ylpiperidin-2-one; dihydrochloride

The compound is structurally distinguished by a piperidine ring linked to both a pyrazole and a piperazine moiety, with two hydrochloride ions that enhance its solubility and stability in aqueous solutions .

Structural Descriptors

The molecular structure can be represented by the following chemical descriptors:

Descriptor TypeValue
Standard InChIInChI=1S/C13H21N5O.2ClH/c1-16-10-11(9-15-16)18-6-2-3-12(13(18)19)17-7-4-14-5-8-17;;/h9-10,12,14H,2-8H2,1H3;2*1H
InChI KeyROLOPILWLKFODO-UHFFFAOYSA-N
SMILESCN1C=C(C=N1)N2CCCC(C2=O)N3CCNCC3.Cl.Cl
MDL NumberMFCD25970465
PubChem CID75430179

These structural characteristics contribute to the compound's chemical behavior and biological activity potential .

Synthesis and Production Methods

Related Synthetic Methodologies

Insights from the synthesis of related compounds can inform potential approaches. For instance, in the preparation of functionalized pyrazoles like those seen in BRAF inhibitors, key intermediates such as piperazine compounds are often used. In one documented case, a piperazine intermediate (compound 8) was prepared through a nucleophilic reaction with Boc-piperazine followed by acid-mediated deprotection . Similar strategies might be applicable to the synthesis of our target compound.

Chemical Properties and Reactivity

Physical Properties

1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride typically exists as a crystalline powder. The dihydrochloride salt form enhances its stability and improves its solubility in aqueous media compared to the free base form, an important consideration for biological applications .

Research Applications and Findings

Comparison with Related Compounds

CompoundStructural RelationshipKnown PropertiesPotential Applications
1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amineContains the same pyrazole-piperidine coreSecondary amine functionalityCNS-active agents, synthetic intermediate
4-(1-methyl-1H-pyrazol-3-yl)piperidine hydrochlorideIsomeric pyrazole-piperidine arrangementSimilar solubility profilePotential pharmaceutical intermediate
3-(1-methyl-1H-pyrazol-4-yl)-3-piperidinamineAlternative substitution patternDifferent amine positioningDiverse biological targets
Pyrazole BRAF inhibitorsContains similar pyrazole coreKnown anticancer activityOncology research, kinase inhibition

This comparison highlights the versatility of pyrazole-piperidine scaffolds and suggests multiple potential applications for our target compound .

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